molecular formula C10H12N2O B8172371 N,N-Dimethyl-5-vinylnicotinamide

N,N-Dimethyl-5-vinylnicotinamide

Cat. No.: B8172371
M. Wt: 176.21 g/mol
InChI Key: JHRBUPKMUCDSKR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-vinylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a vinyl group attached to the nicotinamide ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-vinylnicotinamide typically involves the reaction of 5-vinylnicotinic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-vinylnicotinic acid+dimethylamineThis compound\text{5-vinylnicotinic acid} + \text{dimethylamine} \rightarrow \text{this compound} 5-vinylnicotinic acid+dimethylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, typically at the nicotinamide ring, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the vinyl group or the nicotinamide ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may lead to the formation of aldehydes or carboxylic acids, while reduction of the nicotinamide ring may yield amines.

Scientific Research Applications

N,N-Dimethyl-5-vinylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-vinylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism. By influencing NAD+ levels, this compound can affect various metabolic pathways, including those involved in energy production and DNA repair.

Comparison with Similar Compounds

    N,N-Dimethylformamide: A commonly used solvent with similar structural features.

    N,N-Dimethylacetamide: Another solvent with comparable properties.

    Nicotinamide: A related compound with significant biological activity.

Uniqueness: N,N-Dimethyl-5-vinylnicotinamide is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-ethenyl-N,N-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-4-8-5-9(7-11-6-8)10(13)12(2)3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRBUPKMUCDSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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